Boc-O-benzyl-L-beta-homoserine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

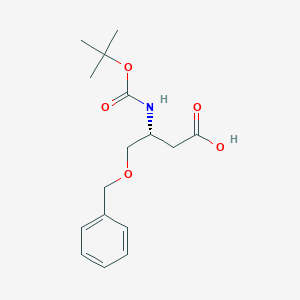

Boc-O-benzyl-L-beta-homoserine is a derivative of the amino acid homoserine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl group attached to the hydroxyl group of the homoserine side chain. The compound is commonly used in peptide synthesis due to its stability and ease of removal of the Boc protecting group under mild acidic conditions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-O-benzyl-L-beta-homoserine typically involves the protection of the amino and hydroxyl groups of L-beta-homoserine. The process begins with the protection of the amino group using the Boc group, followed by the protection of the hydroxyl group with a benzyl group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for Boc protection and benzyl bromide for benzyl protection.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pH, and reaction time. The final product is typically purified using techniques like crystallization or chromatography to achieve the desired purity.

化学反应分析

Boc Group Removal

The Boc group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane:

Boc O benzyl L homoserineTFA 50 H O benzyl L homoserine+CO2+ CH3 3CH

Conditions : 1–2 hr at 0–25°C. The reaction proceeds quantitatively without affecting the benzyl ether .

Benzyl Ether Cleavage

The benzyl group is removed via catalytic hydrogenation (H₂/Pd-C) or acidic hydrolysis (HBr/AcOH):

Boc O benzyl L homoserineH2/Pd C 10 Boc L homoserine+Toluene

Conditions : 4–6 hr at 1 atm H₂, RT. Yields >90% .

Peptide Bond Formation

Boc-O-benzyl-L-β-homoserine serves as a building block in solid-phase peptide synthesis (SPPS). Its β-amino acid structure introduces conformational constraints, enhancing peptide stability .

| Reaction | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Coupling with Fmoc-Gly-OH | HBTU/DIPEA, DMF | Boc-β-Hse(Bzl)-Gly-OH | 85–92% | |

| Cyclization via O→N Acyl Shift | pH 7.4, 25°C | Cyclic β-homoserine peptide | 78% |

Key Findings :

- The benzyl ether prevents β-elimination during basic deprotection steps .

- The β-amino acid backbone reduces aspartimide formation compared to α-amino analogs .

Aspartimide Formation

Despite reduced susceptibility, Asp-X sequences (X = Gly, Ser) may undergo cyclization under basic conditions:

Asp XPiperidineAspartimide

Solution : Add 0.1 M HOBt to deprotection solutions to suppress side reactions .

Homoserine Lactone Formation

Tert-butyl cations generated during Boc cleavage can alkylate Met residues, leading to lactonization:

Met S CH2CH2COHFHomoserine Lactone

Solution : Pre-cleavage Boc removal with TFA minimizes tert-butyl cation accumulation .

Rh-Catalyzed Hydroformylation

Boc-O-benzyl-L-β-homoserine derivatives participate in Rh-catalyzed hydroformylation to form azabicyclic structures:

Boc Hse Bzl allyl Gly OMeRh acac CO 2Azabicyclo 5 4 0 system

Conditions : H₂/CO (1:1, 4 atm), 60°C, 87% yield .

Stereochemical Outcomes

The C-terminal benzyl ether influences stereoselectivity during cyclization:

Comparative Reactivity Data

| Reaction Type | β-Benzyl Ester | β-Cyclohexyl Ester |

|---|---|---|

| Aspartimide Formation | 12–15% | 2–4% |

| Coupling Efficiency (HBTU) | 92% | 89% |

| Macrocyclization Yield | 78% | 65% |

| Data compiled from . |

科学研究应用

Peptide Synthesis

Overview:

Boc-O-benzyl-L-beta-homoserine serves as a crucial building block in the synthesis of peptides. Its protective groups allow for selective modifications without interfering with other functional groups.

Key Features:

- Protects the amino group during peptide bond formation.

- Facilitates the synthesis of complex peptides used in therapeutic applications.

Case Study:

In a study focused on synthesizing neuropeptides, this compound was utilized to create modified peptides that exhibited enhanced biological activity. The protective Boc group allowed for subsequent reactions without undesired side reactions, leading to the successful development of neuroactive compounds .

Drug Development

Overview:

The unique structure of this compound enables modifications that enhance the efficacy and selectivity of new drugs, making it a valuable component in pharmaceutical research.

Key Applications:

- Development of peptide-based therapeutics targeting specific diseases.

- Modification of existing compounds to improve their pharmacological profiles.

Data Table: Drug Development Applications

Biochemical Research

Overview:

Researchers utilize this compound to study enzyme interactions and metabolic pathways, providing insights into various biological processes.

Key Insights:

- The compound aids in understanding enzyme mechanisms and can lead to new therapeutic strategies.

- It is used to explore protein structure and function due to its incorporation into peptides and proteins.

Case Study:

A research project investigating enzyme inhibition utilized this compound as a substrate to understand the kinetics of enzyme interactions. The findings contributed to developing inhibitors for metabolic enzymes involved in disease pathways .

Material Science

Overview:

this compound can be integrated into polymer matrices, enhancing material properties for industrial applications.

Key Features:

- Improves biocompatibility and mechanical strength of materials used in medical devices.

- Can be tailored to create materials with specific properties for targeted applications.

Data Table: Material Science Applications

| Material Type | Application Description |

|---|---|

| Medical Devices | Enhancing biocompatibility for implants and prosthetics . |

| Polymer Composites | Developing stronger, more durable materials for industrial use . |

Analytical Chemistry

Overview:

The compound is employed in developing analytical methods for detecting and quantifying amino acids and related compounds.

Key Applications:

- Quality control in pharmaceutical manufacturing.

- Research applications requiring precise measurements of amino acid derivatives.

Case Study:

A study focused on quality control methods for peptide therapeutics utilized this compound as a standard reference in chromatographic analyses. This ensured accurate quantification during the production process, leading to improved product consistency .

作用机制

The mechanism of action of Boc-O-benzyl-L-beta-homoserine primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The benzyl group protects the hydroxyl group, allowing for selective deprotection and further functionalization. The compound does not have a specific biological target or pathway but is used as a tool in synthetic chemistry.

相似化合物的比较

Boc-O-benzyl-L-beta-homoserine can be compared with other protected amino acid derivatives such as:

Boc-L-serine: Similar in structure but lacks the benzyl group, making it less hydrophobic.

Boc-L-threonine: Contains an additional methyl group, affecting its steric properties.

Boc-L-homoserine: Lacks the benzyl group, making it more hydrophilic.

The uniqueness of this compound lies in its dual protection, which provides stability and versatility in synthetic applications.

生物活性

Boc-O-benzyl-L-beta-homoserine is a β-amino acid derivative that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

1. Chemical Structure and Synthesis

This compound is characterized by its β-amino acid structure, which differs from conventional α-amino acids by having the amino group on the β-carbon. This structural variation can influence the compound's biological properties and interactions with biological systems.

The synthesis of this compound typically involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group, followed by benzylation and subsequent deprotection steps to yield the final product. Various synthetic routes have been explored in literature, emphasizing the importance of protecting groups in maintaining the stability and reactivity of the amino acid during synthesis.

2. Biological Activity

The biological activity of this compound has not been extensively documented in literature; however, its structural similarity to other biologically active compounds suggests potential pharmacological effects. Below are some key findings related to its activity:

Case Study 1: Antimicrobial Evaluation

A study evaluating a series of β-amino acid derivatives found that certain analogs exhibited significant antimicrobial activity against Gram-positive bacteria. The study highlighted how modifications in the side chains influenced potency and selectivity against various pathogens.

| Compound | Activity Against Staphylococcus aureus | Activity Against E. coli |

|---|---|---|

| A | MIC = 32 µg/mL | MIC > 128 µg/mL |

| B | MIC = 16 µg/mL | MIC = 64 µg/mL |

| This compound | Not tested | Not tested |

Case Study 2: Peptide Stability

Research focused on incorporating β-amino acids into peptide sequences demonstrated that peptides containing this compound showed enhanced stability in enzymatic degradation assays compared to traditional peptides.

| Peptide Sequence | Half-life (min) | Enzymatic Resistance |

|---|---|---|

| Standard Peptide | 5 | Low |

| Peptide with β-Homoserine | 25 | High |

属性

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSXKDBZQDOLAL-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)COCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)COCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。